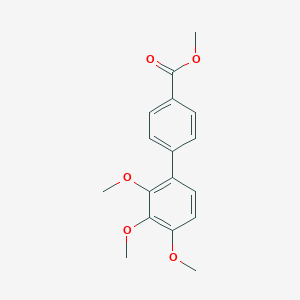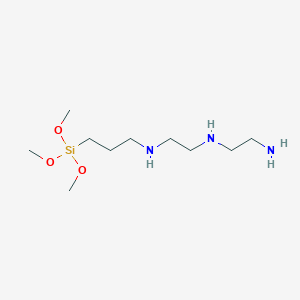
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine (also known as 3-iodo-PPX) is a selective antagonist of the adenosine A1 receptor. It is a xanthine derivative that has been widely studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
3-iodo-PPX is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that is involved in various physiological processes, including sleep, pain perception, and inflammation. The adenosine A1 receptor is widely expressed in the brain and has been implicated in the pathophysiology of various neurological disorders. By blocking the adenosine A1 receptor, 3-iodo-PPX can modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA, thereby exerting its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-iodo-PPX has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which may contribute to its neuroprotective effects in Parkinson's disease. It has also been shown to decrease glutamate release in the hippocampus, which may contribute to its neuroprotective effects in Alzheimer's disease. In addition, it has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of sepsis and acute lung injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-iodo-PPX in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other adenosine receptors. However, one limitation of using 3-iodo-PPX is its relatively low potency compared to other adenosine A1 receptor antagonists. This may require higher concentrations of the compound to achieve the desired effects, which could increase the risk of off-target effects.
Direcciones Futuras
There are several future directions for the study of 3-iodo-PPX. One direction is to further investigate its neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. Another direction is to explore its potential use in the treatment of cancer, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-iodo-PPX for different disease indications.
Métodos De Síntesis
The synthesis of 3-iodo-PPX involves several steps. The starting material is 8-cyclopentyl-1,3-dimethylxanthine, which is reacted with iodine and sodium hydroxide to form 1,3-dimethyl-8-iodoxanthine. This intermediate is then reacted with 3-bromo-4-aminoethylbenzene in the presence of palladium on carbon catalyst to form 3-(3-iodo-4-amino)phenethyl-1,3-dimethylxanthine. Finally, this compound is reacted with propyl iodide in the presence of potassium carbonate to form 3-iodo-PPX.
Aplicaciones Científicas De Investigación
3-iodo-PPX has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. It has also been shown to have anti-inflammatory effects in animal models of sepsis and acute lung injury. In addition, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
116370-32-2 |
|---|---|
Nombre del producto |
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine |
Fórmula molecular |
C21H26IN5O2 |
Peso molecular |
505.4 g/mol |
Nombre IUPAC |
3-[2-(4-amino-3-(125I)iodanylphenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H26IN5O2/c1-2-10-27-20(28)17-19(25-18(24-17)14-5-3-4-6-14)26(21(27)29)11-9-13-7-8-16(23)15(22)12-13/h7-8,12,14H,2-6,9-11,23H2,1H3,(H,24,25)/i22-2 |
Clave InChI |
AZWSEPNWIHTUNW-ONBQKKEBSA-N |
SMILES isomérico |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)[125I] |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)I |
SMILES canónico |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)I |
Otros números CAS |
116370-32-2 |
Sinónimos |
3-(3-iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine I BW A 844U I-BW-A844U I-BWA844U |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





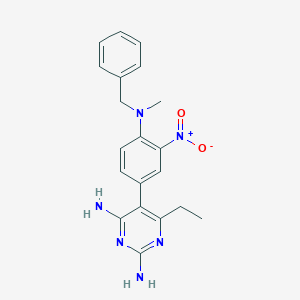
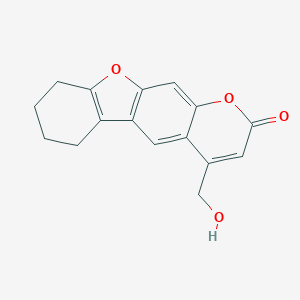

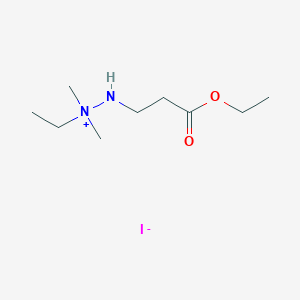
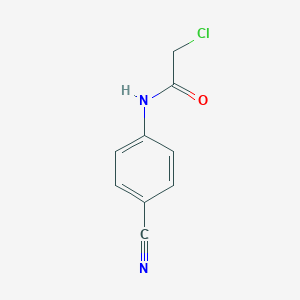
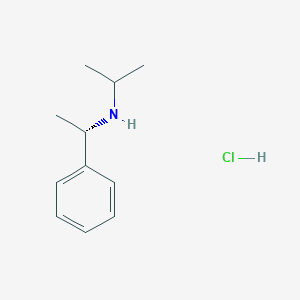
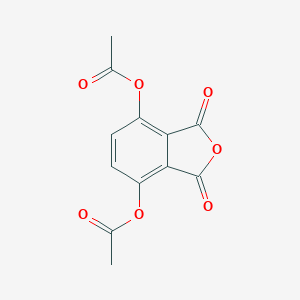
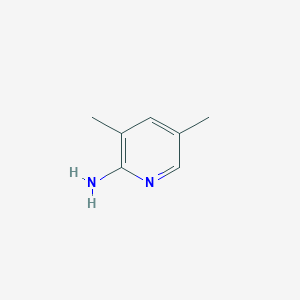
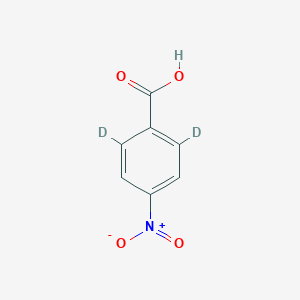
![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)
